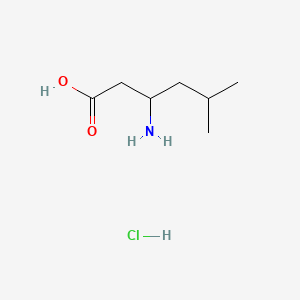
buta-1,3-diene;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buta-1,3-diene can be prepared through several methods:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.
Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.
Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.
Industrial Production Methods
Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene undergoes various types of chemical reactions:
Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.
Reduction: It can be reduced to form butenes or butanes.
Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.
Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.
Major Products
Oxidation: Butadiene monoxide.
Reduction: Butenes and butanes.
Substitution: Halogenated butadienes.
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:
Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Buta-1,3-diene can be compared with other similar compounds such as:
Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.
Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.
Isoprene: This compound is a naturally occurring diene with similar properties but different applications.
Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .
Eigenschaften
CAS-Nummer |
12002-19-6 |
|---|---|
Molekularformel |
C4H4Hg |
Molekulargewicht |
252.67 g/mol |
IUPAC-Name |
1-mercuracyclopenta-2,4-diene |
InChI |
InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |
InChI-Schlüssel |
DMNGXBPFKNBWTD-UHFFFAOYSA-N |
SMILES |
C1=C[Hg]C=C1 |
Kanonische SMILES |
C1=C[Hg]C=C1 |
Color/Form |
Colorless to brownish powder |
Löslichkeit |
SOL IN WATER, INSOL IN ALCOHOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


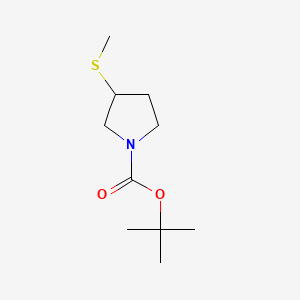

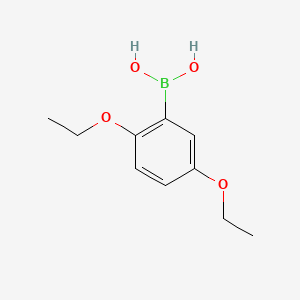
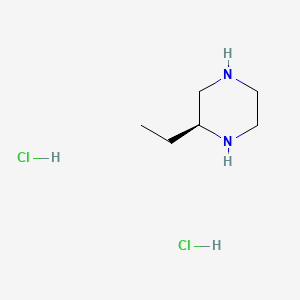
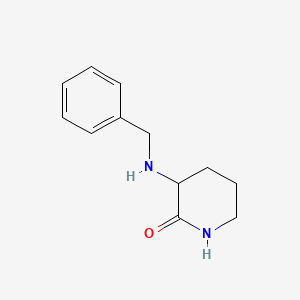
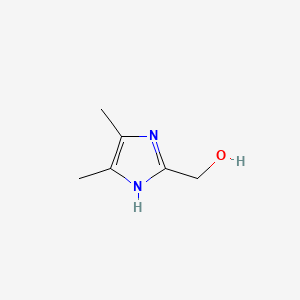

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
